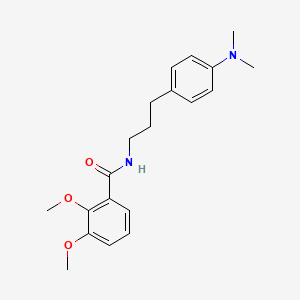
N-(3-(4-(diméthylamino)phényl)propyl)-2,3-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a dimethoxybenzamide moiety. Its structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
Applications De Recherche Scientifique
N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of surfactants, blowing agents, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been used as monomers in the synthesis of self-healing ph-responsive hydrogels for drug delivery applications . They have also been used as cationic monomers to develop gene delivery vectors due to their ability to complex with nucleic acids and facilitate their intracellular delivery .
Mode of Action
It’s known that similar compounds interact with their targets through the formation of complexes with nucleic acids, facilitating their intracellular delivery . This interaction could result in changes at the molecular level, potentially influencing gene expression or cellular function.
Biochemical Pathways
Given its potential use in gene delivery, it may influence pathways related to gene expression and cellular function .
Pharmacokinetics
Similar compounds have been used in drug delivery applications, suggesting they may have suitable bioavailability and pharmacokinetic properties for such uses .
Result of Action
Given its potential use in gene delivery, it may influence gene expression and cellular function .
Action Environment
Similar compounds have been shown to have their properties influenced by the solvent environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide typically involves the amidation of esters with 3-(dimethylamino)-1-propylamine. This reaction can be catalyzed by various catalysts, including lead acetate, which has been shown to increase the reaction rate even for esters with high steric hindrance . The reaction is usually carried out under mild conditions, with the removal of low-boiling alcohols to shift the equilibrium and increase the yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the use of carboxylic acid chlorides instead of esters can lead to higher yields, although this approach involves handling more toxic and expensive reagents . The choice of catalyst and reaction conditions can be optimized to balance cost, yield, and safety considerations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are chosen based on the desired transformation and the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(dimethylamino)propyl)acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
3-(dimethylamino)phenol: Exists as a transformation product of ureic herbicides and is used in various chemical applications.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications. Its structure provides a balance of hydrophilic and hydrophobic properties, enabling it to interact with various molecular targets in biological systems.
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)16-12-10-15(11-13-16)7-6-14-21-20(23)17-8-5-9-18(24-3)19(17)25-4/h5,8-13H,6-7,14H2,1-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPUAZFHVWFDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
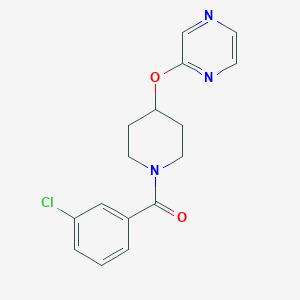
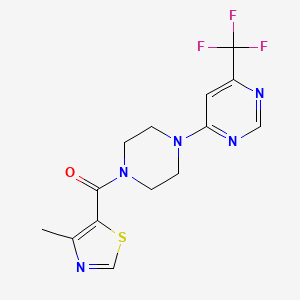
![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)
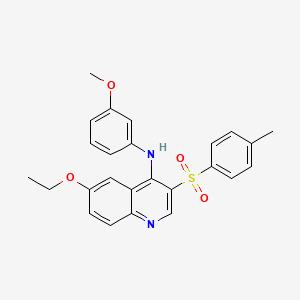
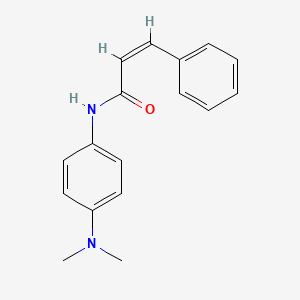
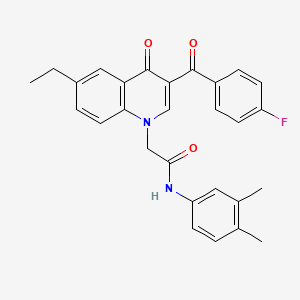

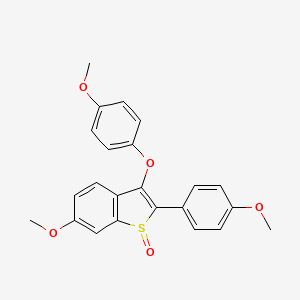
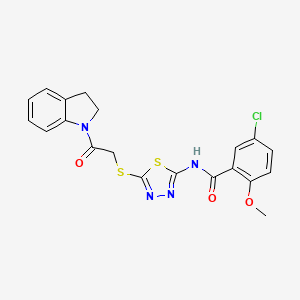
![5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2367599.png)
![3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2367600.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate](/img/structure/B2367601.png)
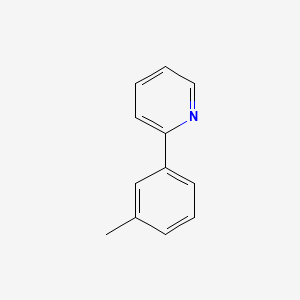
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2367605.png)
